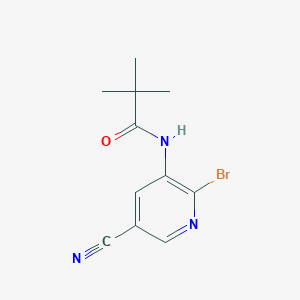![molecular formula C7H5BrN2O B1521724 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1086064-49-4](/img/structure/B1521724.png)
4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Vue d'ensemble
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a nitrogen-containing heterocyclic compound . It has a molecular weight of 213.03 .
Molecular Structure Analysis
The molecular formula of this compound is C7H5BrN2O . Its average mass is 213.031 Da and its monoisotopic mass is 211.958511 Da .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored in a refrigerator .Applications De Recherche Scientifique
Cancer Therapy: Inhibition du FGFR
4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: ses dérivés ont été identifiés comme des inhibiteurs puissants du récepteur du facteur de croissance des fibroblastes (FGFR), qui est impliqué dans la progression et le développement de divers cancers . Ces composés peuvent inhiber la prolifération des cellules cancéreuses, induire l'apoptose et prévenir la migration et l'invasion des cellules tumorales .
Traitement du cancer du sein
Plus précisément, dans la recherche sur le cancer du sein, ces dérivés ont montré une efficacité contre la lignée cellulaire du cancer du sein 4T1, suggérant un rôle potentiel dans la thérapie ciblée du cancer du sein .
Optimisation du composé principal
En raison de leur faible poids moléculaire et de leur activité puissante, ces dérivés sont considérés comme des composés principaux prometteurs pour le développement et l'optimisation futurs des médicaments .
Traitement de la fibrose hépatique
Dans le contexte des maladies du foie, des dérivés de pyridine apparentés ont été étudiés pour leur activité antifibrotique, ce qui pourrait être pertinent pour le traitement d'affections telles que la fibrose hépatique .
Régulation de l'angiogenèse
La voie FGFR, qui peut être modulée par ces dérivés, est également impliquée dans l'angiogenèse. Cela pourrait avoir des implications pour les maladies où l'angiogenèse joue un rôle critique, comme la dégénérescence maculaire .
Développement des organes et cicatrisation des plaies
L'axe FGF-FGFR, affecté par ces composés, est crucial pour le développement des organes et les processus de cicatrisation des plaies, indiquant des applications potentielles en médecine régénérative .
Applications anti-métastatiques
Compte tenu de leur capacité à inhiber la migration et l'invasion cellulaire, ces dérivés pourraient être explorés pour des thérapies anti-métastatiques dans divers types de cancer .
Résistance à la chimiothérapie
Cibler la voie de signalisation FGFR peut aider à surmonter la résistance à la chimiothérapie, offrant une nouvelle voie de traitement dans les cas de cancer résistant .
Mécanisme D'action
Target of Action
The primary targets of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . This inhibitory activity results in the prevention of dimerization and autophosphorylation, thereby inhibiting the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The inhibition of FGFRs by this compound disrupts these pathways, potentially halting cancer progression .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and angiogenesis . This compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency . The interaction between this compound and FGFRs involves binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation and activation of downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . For instance, in breast cancer cells, this compound significantly reduces cell viability and promotes programmed cell death . Additionally, this compound affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation . By inhibiting these pathways, this compound disrupts cellular metabolism and gene expression, leading to reduced tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is necessary for the activation of downstream signaling pathways . Additionally, this compound may also interact with other biomolecules, such as proteins and enzymes, further modulating cellular functions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to its degradation, reducing its efficacy . In in vitro and in vivo studies, the effects of this compound on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. At low to moderate doses, this compound effectively inhibits tumor growth without causing significant adverse effects . At high doses, this compound may induce toxicity, leading to adverse effects such as weight loss, organ damage, and altered biochemical parameters . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with FGFRs . Upon binding to FGFRs, this compound inhibits the receptor’s kinase activity, thereby modulating downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . These pathways are critical for regulating cellular metabolism, growth, and survival . Additionally, this compound may also interact with other enzymes and cofactors, further influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics and bioavailability. This compound is transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . The interaction with transporters and binding proteins may influence its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other biomolecules . Additionally, this compound may also be found in the nucleus, where it can influence gene expression and other nuclear processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
4-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHDUJPKUBAWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671970 | |
| Record name | 4-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086064-49-4 | |
| Record name | 4-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-1H,2H,3H-PYRROLO[2,3-B]PYRIDIN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


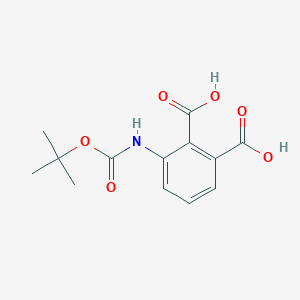

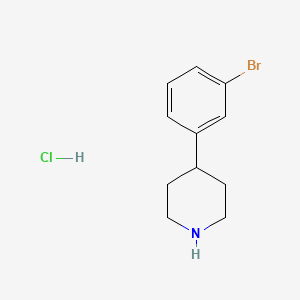
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1521648.png)
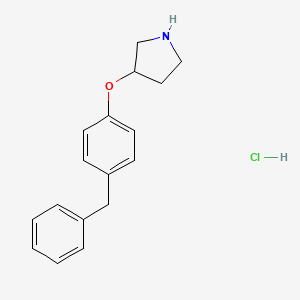
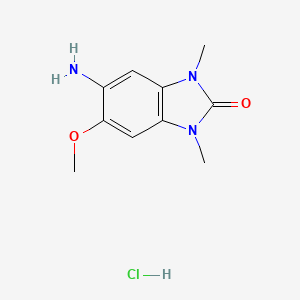
![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)

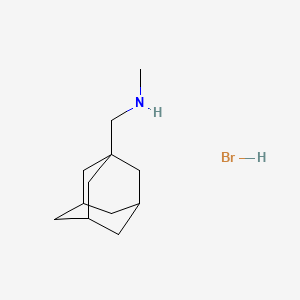
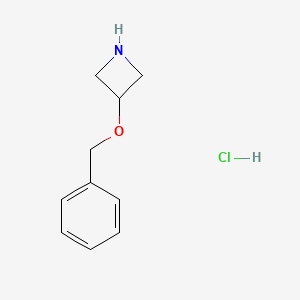
![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)


